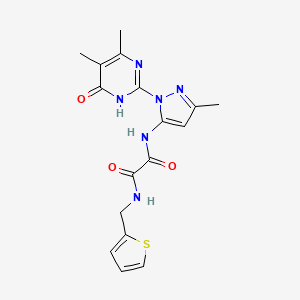![molecular formula C18H18O7S B2493280 Diethyl 2-({5-[2-(methoxycarbonyl)-3-thienyl]-2-furyl}methylene)malonate CAS No. 241488-43-7](/img/structure/B2493280.png)
Diethyl 2-({5-[2-(methoxycarbonyl)-3-thienyl]-2-furyl}methylene)malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds closely related to diethyl 2-({5-[2-(methoxycarbonyl)-3-thienyl]-2-furyl}methylene)malonate involves various organic synthesis techniques, including Knoevenagel condensation and Michael addition reactions. For example, dimethyl 2-{3,3-Bis(methoxycarbonyl)bicyclo[2.2.1]hept-5-en-2-yl}malonate was synthesized through the reaction of cyclopentadiene with 1,1,3,3-tetrakis(methoxycarbonyl)propene, illustrating the type of synthetic strategies that might be employed for compounds with similar functional groups (Kitano et al., 1994).
Molecular Structure Analysis
Structural analysis of related compounds, such as diethyl 2-[(2/4-hydroxyanilino)methylidene]malonates, reveals the importance of hydrogen bonding due to regioisomerism on the supramolecular architecture. These compounds show different crystallization patterns and intermolecular interactions influenced by the position of hydroxy groups, which could be relevant for understanding the structural characteristics of diethyl 2-({5-[2-(methoxycarbonyl)-3-thienyl]-2-furyl}methylene)malonate (Ilangovan et al., 2013).
Chemical Reactions and Properties
Research on similar malonate derivatives, such as the synthesis of ethyl 2-ethoxycarbonyl-3,5-dioxohexanoate, provides insight into potential chemical reactions and properties of diethyl 2-({5-[2-(methoxycarbonyl)-3-thienyl]-2-furyl}methylene)malonate. These studies highlight the reactivity of malonate derivatives in various synthetic routes, including hydrogenolysis and hydrolysis reactions (KashimaChoji et al., 1973).
Physical Properties Analysis
The physical properties of compounds structurally similar to diethyl 2-({5-[2-(methoxycarbonyl)-3-thienyl]-2-furyl}methylene)malonate can be inferred from studies like the conformational aspects of diethyl 2-[3-{2-(aminocarbonyl)hydrazono}-1-(4-methoxyphenyl)-3-phenylpropyl]malonate. These studies provide insights into the conformational features in solid and solution states, which are crucial for understanding the behavior and applications of such organic compounds (Saravanan et al., 2005).
Chemical Properties Analysis
The chemical properties of diethyl 2-({5-[2-(methoxycarbonyl)-3-thienyl]-2-furyl}methylene)malonate can be closely related to those of other malonate derivatives, which exhibit a wide range of reactivities and chemical transformations. For example, the synthesis and base-catalyzed C–C bond cleavage reaction of dimethyl 2-{3,3-bis(methoxycarbonyl)bicyclo[2.2.1]hept-5-en-2-yl}malonate show the potential for various organic syntheses and transformations that could be applicable to diethyl 2-({5-[2-(methoxycarbonyl)-3-thienyl]-2-furyl}methylene)malonate (Kitano et al., 1994).
Applications De Recherche Scientifique
Alkoxycarbonylation of Unsaturated Phytogenic Substrates
Alkoxycarbonylation is a significant process in the chemical industry, allowing for the synthesis of esters from unsaturated substrates, which includes compounds with structures similar to "Diethyl 2-({5-[2-(methoxycarbonyl)-3-thienyl]-2-furyl}methylene)malonate." The process, especially when using palladium catalysts, opens opportunities for developing new industrial processes aimed at producing advanced chemical products, such as polymers, from alternative feedstocks. This synthesis pathway is noted for its economic and environmental benefits, including resource saving and waste minimization (Sevostyanova & Batashev, 2023).
Conversion of Biomass to Furan Derivatives
The conversion of plant biomass into valuable chemicals like furan derivatives is another key area of application. Such conversions are crucial for replacing non-renewable hydrocarbon sources with renewable biomass for the production of chemicals and fuels. The process involves transforming hexose carbohydrates and lignocellulose into platform chemicals, such as 5-hydroxymethylfurfural (HMF), which can further undergo reactions to produce a wide range of products, including polymers and fuels. This approach aligns with the broader chemical processes and potential applications of "Diethyl 2-({5-[2-(methoxycarbonyl)-3-thienyl]-2-furyl}methylene)malonate" in sustainable chemistry (Chernyshev, Kravchenko, & Ananikov, 2017).
Organic Solar Cells
In the context of organic solar cells, charge transport and recombination processes are critical for improving efficiency. Studies have investigated the mobility and recombination coefficients in systems involving similar organic molecules, aiming to enhance solar cell performance through better understanding and control of these processes. Such research contributes to the development of high-efficiency organic photovoltaic devices, highlighting the potential applications of complex organic molecules in renewable energy technologies (Pivrikas, Sariciftci, Juska, & Österbacka, 2007).
Propriétés
IUPAC Name |
diethyl 2-[[5-(2-methoxycarbonylthiophen-3-yl)furan-2-yl]methylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O7S/c1-4-23-16(19)13(17(20)24-5-2)10-11-6-7-14(25-11)12-8-9-26-15(12)18(21)22-3/h6-10H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSKTWLJWAQFHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(O1)C2=C(SC=C2)C(=O)OC)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-({5-[2-(methoxycarbonyl)-3-thienyl]-2-furyl}methylene)malonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((8-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2493198.png)
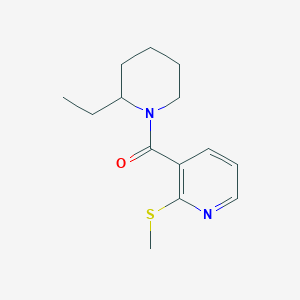
![3-[(4-chlorophenyl)methyl]-N-[(4-methylphenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2493201.png)
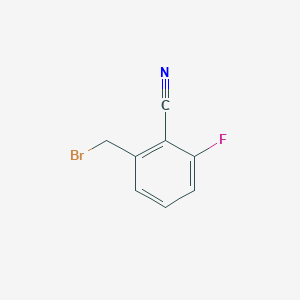

![3-Chloro-6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2493204.png)
![7-(4-((2-nitrophenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2493205.png)
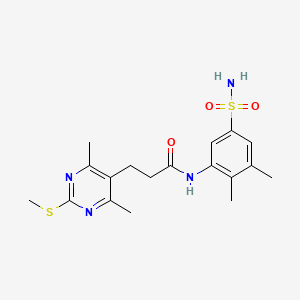
![N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2493208.png)
![methyl 2-{[(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1(6H)-yl)acetyl]amino}benzoate](/img/structure/B2493209.png)
![(Z)-2-cyano-3-[3-(4-methoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]-N-(4-methylphenyl)prop-2-enamide](/img/structure/B2493211.png)
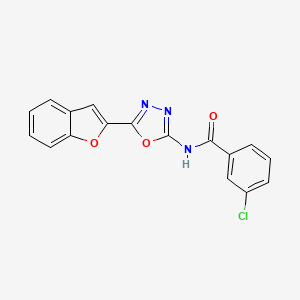
![N-Benzyl-2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2493217.png)
